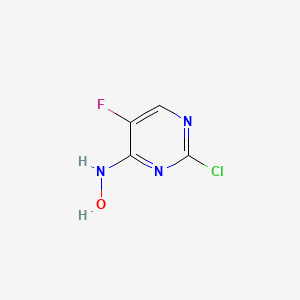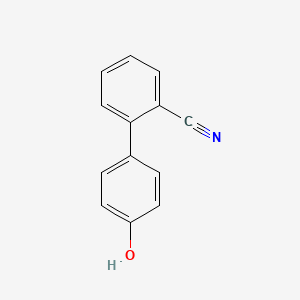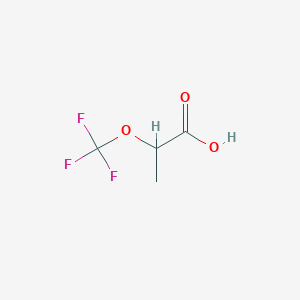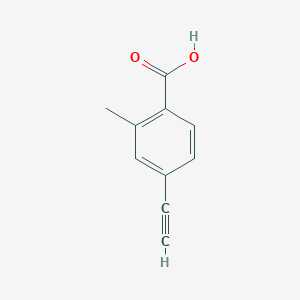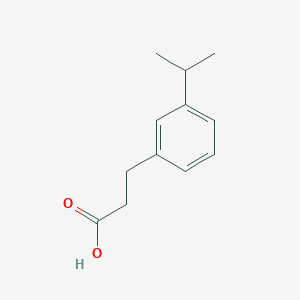![molecular formula C8H16ClNO B3100854 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1378798-55-0](/img/structure/B3100854.png)
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
描述
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
作用机制
Target of Action
The primary target of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is the oxidation of alcohols . This compound is known to be a useful intermediate for the production of agrochemical agents or medicines .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of alcohols to their corresponding aldehydes and ketones . This process is facilitated by the compound’s ability to act as a catalyst in the presence of ambient air as the oxidant .
Result of Action
The result of the action of this compound is the efficient conversion of alcohols into their corresponding carbonyl compounds . This transformation is crucial in various biochemical processes and has applications in the production of agrochemical agents or medicines .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. For instance, it can catalyze the oxidation of alcohols under aerobic conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps to meet industrial standards.
化学反应分析
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Sodium borohydride is commonly used for the reduction of its ketone derivatives.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group in the compound.
Major Products
The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of the original compound .
科学研究应用
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the oxidation of alcohols.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
Uniqueness
Compared to similar compounds, 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is unique due to its enhanced solubility in water and its ability to act as a versatile catalyst in various chemical reactions. Its hydrochloride form also makes it more suitable for biological and medicinal applications.
属性
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCPGMAVRSKIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


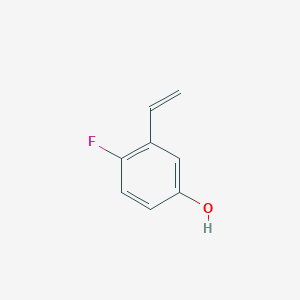


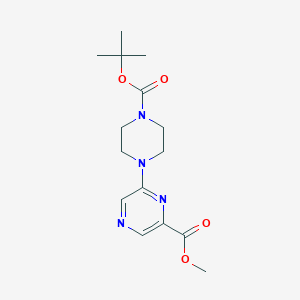
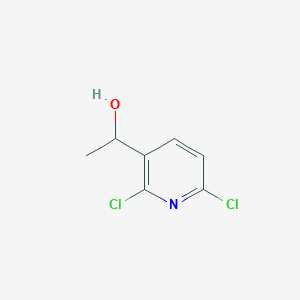
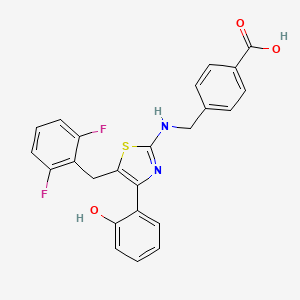
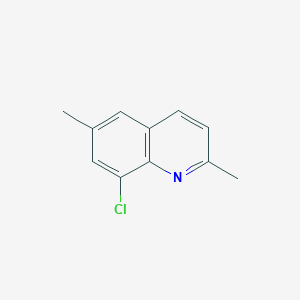
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B3100830.png)
